molecular formula C13H16N4O B7515283 N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide

N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide

Cat. No. B7515283
M. Wt: 244.29 g/mol
InChI Key: RQZZBOWSAZMHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide, commonly known as MTAA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MTAA has gained significant attention due to its unique chemical structure and its potential applications in various fields of research.

Mechanism of Action

MTAA acts as a positive allosteric modulator of the GABA receptor, which means that it enhances the activity of the receptor in response to GABA binding. This results in an increase in the inhibitory tone of the central nervous system, leading to a decrease in neuronal excitability and a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
MTAA has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to decrease seizure activity in rats, reduce anxiety-like behavior in mice, and improve cognitive function in aged rats. Additionally, MTAA has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTAA in lab experiments is its high selectivity for the GABA receptor, which allows for more precise manipulation of neuronal activity. Additionally, MTAA has a long half-life, which makes it suitable for chronic experiments. However, one of the limitations of using MTAA is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on MTAA. One potential avenue is the development of more selective modulators of the GABA receptor, which could lead to more precise manipulation of neuronal activity. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of MTAA, which could have implications for the treatment of various neurological disorders. Finally, the potential for off-target effects of MTAA should be further investigated, and alternative modulators of the GABA receptor should be explored.

Synthesis Methods

The synthesis of MTAA involves the reaction of N-methylacetamide with 4-(1,2,4-triazol-1-yl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction yields MTAA as a white crystalline solid with a high purity.

Scientific Research Applications

MTAA has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. MTAA has been used to study the role of GABA in various physiological and pathological conditions, such as anxiety, epilepsy, and schizophrenia.

properties

IUPAC Name

N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10(16(3)11(2)18)12-4-6-13(7-5-12)17-9-14-8-15-17/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZZBOWSAZMHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.